molecular formula C34H31BrN6O3 B456543 5-(3-BROMOPHENYL)-1-(2-{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

5-(3-BROMOPHENYL)-1-(2-{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

Cat. No.: B456543
M. Wt: 651.6g/mol
InChI Key: NZDJBVHTAWGFOD-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3-BROMOPHENYL)-1-(2-{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE” is a complex organic molecule that features multiple aromatic rings, heterocycles, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolo[3,4-d][1,2,3]triazole core, the introduction of the bromophenyl group, and the attachment of the indazole derivative. Typical reaction conditions might include:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This might be achieved through a halogenation reaction using bromine or a brominating agent.

    Attachment of the indazole derivative: This step could involve condensation reactions, possibly using aldehydes or ketones as starting materials.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst might be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential biological activity. It could be tested for its effects on various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structure might allow it to interact with specific molecular targets, making it a potential therapeutic agent.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: It could interact with cell surface or intracellular receptors, modulating their activity.

    Pathway modulation: The compound might affect specific signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolo[3,4-d][1,2,3]triazole derivatives, indazole derivatives, and bromophenyl-containing compounds. Examples might include:

    Pyrrolo[3,4-d][1,2,3]triazole derivatives: Compounds with similar core structures but different substituents.

    Indazole derivatives: Molecules containing the indazole ring system with various functional groups.

    Bromophenyl-containing compounds: Compounds with bromophenyl groups attached to different core structures.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring systems. This unique structure might confer specific properties, such as enhanced biological activity or unique chemical reactivity, making it valuable for various applications.

Properties

Molecular Formula

C34H31BrN6O3

Molecular Weight

651.6g/mol

IUPAC Name

5-(3-bromophenyl)-3-[2-[(7E)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C34H31BrN6O3/c1-20-9-13-22(14-10-20)17-24-5-3-8-27-29(24)37-41(31(27)23-15-11-21(2)12-16-23)28(42)19-39-32-30(36-38-39)33(43)40(34(32)44)26-7-4-6-25(35)18-26/h4,6-7,9-18,27,30-32H,3,5,8,19H2,1-2H3/b24-17+

InChI Key

NZDJBVHTAWGFOD-JJIBRWJFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\CCCC3C2=NN(C3C4=CC=C(C=C4)C)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC(=CC=C7)Br)N=N5

SMILES

CC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)C)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC(=CC=C7)Br)N=N5

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)C)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC(=CC=C7)Br)N=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.